N-[5-(4-aminophenoxy)pentyl]formamide
Description
N-[5-(4-Aminophenoxy)pentyl]formamide is a synthetic organic compound characterized by a pentyl chain backbone substituted with a formamide group (-NHCHO) at one terminus and a 4-aminophenoxy moiety (-O-C₆H₄-NH₂) at the other. This structure combines aromatic amine functionality with a flexible aliphatic linker, making it a candidate for applications in medicinal chemistry, material science, or as an intermediate in organic synthesis. While direct pharmacological data for this compound is sparse in the provided evidence, its structural features align with bioactive molecules reported in the literature (see Table 1) .
Properties
CAS No. |
100317-01-9 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]formamide |
InChI |
InChI=1S/C12H18N2O2/c13-11-4-6-12(7-5-11)16-9-3-1-2-8-14-10-15/h4-7,10H,1-3,8-9,13H2,(H,14,15) |
InChI Key |
YQGTVTVHGQEELY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCNC=O |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCNC=O |
Appearance |
Solid powder |
Other CAS No. |
100317-01-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Formamide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(5-(p-aminophenoxy)pentyl)- typically involves the reaction of 5-(p-aminophenoxy)pentylamine with formamide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Formamide, N-(5-(p-aminophenoxy)pentyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Formamide, N-(5-(p-aminophenoxy)pentyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Formamide, N-(5-(p-aminophenoxy)pentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key motifs with several classes of molecules:
(i) Pyrrole Alkaloids
- N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]acetamide and N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide: These pyrrole derivatives, isolated from Fusarium incarnatum, feature a formylpyrrole ring instead of the 4-aminophenoxy group. Both exhibit antitumor, antioxidant, and anti-inflammatory activities, suggesting that the formamide-aliphatic chain combination is pharmacologically relevant .
- 3-Formylpyrrole : Reported in Pleurotus species, this simpler analog lacks the extended alkyl chain but highlights the bioactivity of formyl-substituted heterocycles .
(ii) Aromatic Formamide Derivatives
- N-(4-Methylphenyl)formamide and N-(4-Chlorophenyl)formamide: These analogs replace the pentyl-aminophenoxy chain with substituted phenyl groups.
(iii) Complex Amides and Sulfonamides
- C F5, C F6, C F7: These sulfonamide derivatives (e.g., 2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide) incorporate isoindoline and sulfamoyl groups, diverging significantly in solubility and electronic properties compared to N-[5-(4-aminophenoxy)pentyl]formamide .
Key Observations:
- Bioactivity : Pyrrole-containing analogs (e.g., Fusarium derivatives) demonstrate stronger antitumor and anti-inflammatory activities, likely due to the electron-rich heterocyclic core enhancing target interactions .
- Solubility: The 4-aminophenoxy group in the target compound may improve water solubility compared to purely aromatic formamides (e.g., N-(4-methylphenyl)formamide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
